![molecular formula C13H16N2O2 B2822158 N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide CAS No. 2305315-91-5](/img/structure/B2822158.png)
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is involved in the regulation of gene expression through the addition of methyl groups to histone proteins, which can lead to the repression of certain genes. CPI-455 has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma and solid tumors.
Mecanismo De Acción
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide targets the catalytic domain of EZH2, which is responsible for the addition of methyl groups to histone proteins. By inhibiting EZH2, this compound prevents the repression of tumor suppressor genes and promotes the expression of genes involved in apoptosis and cell cycle regulation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. This selectivity is important for minimizing off-target effects and reducing toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxic effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide in lab experiments include its selectivity for EZH2, its good pharmacokinetic properties, and its potential as a therapeutic agent for cancer. However, there are also limitations to using this compound, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide and related compounds. One area of interest is the development of analogs with improved potency and selectivity for EZH2. Another area of interest is the identification of biomarkers that can predict response to this compound and other EZH2 inhibitors. In addition, there is ongoing research on the combination of this compound with other cancer treatments, such as immunotherapy and targeted therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyanopyridine with cyclobutylmagnesium bromide to form 4-cyclobutylpyridine. This compound is then reacted with 2-bromoethyl prop-2-enoate to form the desired product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.
Aplicaciones Científicas De Investigación
N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer. Preclinical studies have shown that this compound can inhibit the growth of lymphoma and solid tumors in vitro and in vivo. The mechanism of action of this compound involves the inhibition of EZH2, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-[(2-cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-12(16)15-9-10-6-7-14-13(8-10)17-11-4-3-5-11/h2,6-8,11H,1,3-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFOIIOUDOPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

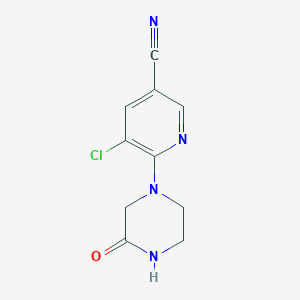
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)
![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
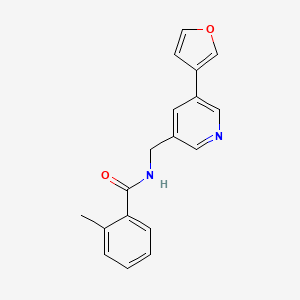
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)
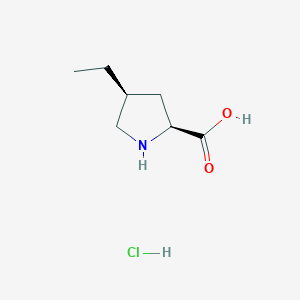
![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)
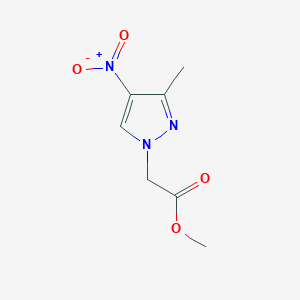
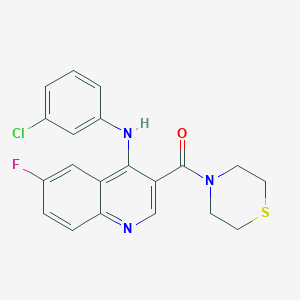
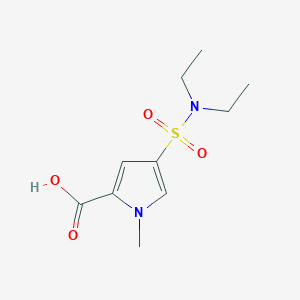
![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)